molecular formula C13H7BrCl2N2O3 B6006880 [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER

[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER

Cat. No.: B6006880
M. Wt: 390.0 g/mol
InChI Key: BXGDCWXSVRNQNZ-UHFFFAOYSA-N
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Description

[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of brominated furan, oxadiazole, and dichlorophenyl ether moieties, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 5-bromo-2-furyl moiety: This step involves the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-2-furan.

    Synthesis of the 1,2,4-oxadiazole ring: The 5-bromo-2-furan is then reacted with appropriate nitrile and hydrazine derivatives to form the 1,2,4-oxadiazole ring.

    Etherification: The final step involves the etherification of the oxadiazole intermediate with 2,4-dichlorophenol under basic conditions, typically using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) for methoxylation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or other nucleophiles in suitable solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways such as oxidative stress response, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds

[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER: can be compared with similar compounds like:

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2N2O3/c14-11-4-3-10(20-11)13-17-12(21-18-13)6-19-9-2-1-7(15)5-8(9)16/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGDCWXSVRNQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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